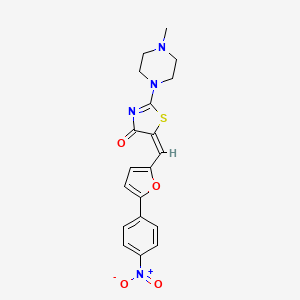

(E)-2-(4-methylpiperazin-1-yl)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)thiazol-4(5H)-one

説明

This compound belongs to the thiazol-4(5H)-one family, characterized by a five-membered thiazole ring fused with a ketone group at position 2. The (E)-configuration of the benzylidene substituent at position 5 and the 4-methylpiperazine moiety at position 2 distinguish its structure.

特性

分子式 |

C19H18N4O4S |

|---|---|

分子量 |

398.4 g/mol |

IUPAC名 |

(5E)-2-(4-methylpiperazin-1-yl)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one |

InChI |

InChI=1S/C19H18N4O4S/c1-21-8-10-22(11-9-21)19-20-18(24)17(28-19)12-15-6-7-16(27-15)13-2-4-14(5-3-13)23(25)26/h2-7,12H,8-11H2,1H3/b17-12+ |

InChIキー |

SEUIEHXMIMPYRZ-SFQUDFHCSA-N |

異性体SMILES |

CN1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/S2 |

正規SMILES |

CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])S2 |

製品の起源 |

United States |

類似化合物との比較

Structural Analogues of Thiazol-4(5H)-One Derivatives

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Key Observations:

Piperazine derivatives (e.g., compound 11) exhibit improved solubility and pharmacokinetic profiles compared to simpler amines . Halogenated analogs (e.g., 6g) show higher melting points, suggesting increased crystallinity and stability .

Stereochemical Influence :

- The (E)-configuration in the target compound may enforce a planar geometry, optimizing π-π stacking with aromatic residues in enzymes or receptors. In contrast, (Z)-isomers (e.g., 6g) display steric hindrance, reducing bioactivity in some cases .

Antimicrobial Activity:

- Compound 5m–5o (pyrazole-thiazole hybrids) demonstrated MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to the 4-nitrophenyl and halogen substituents .

- Thiazol-4(5H)-one derivatives with 4-methylpiperazine (e.g., compound 11) showed moderate antifungal activity against Candida albicans (MIC = 32 µg/mL), likely due to improved membrane penetration .

Enzyme Inhibition:

Q & A

Q. What are the established synthetic routes for (E)-2-(4-methylpiperazin-1-yl)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)thiazol-4(5H)-one?

- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:

- Step 1 : Formation of the thiazol-4(5H)-one core via condensation of thiourea derivatives with α-haloketones under acidic conditions (e.g., glacial acetic acid) .

- Step 2 : Introduction of the 4-methylpiperazine group via nucleophilic substitution or coupling reactions. For example, reacting a thiazole intermediate with 4-methylpiperazine in ethanol under reflux .

- Step 3 : Incorporation of the (5-(4-nitrophenyl)furan-2-yl)methylene moiety via a Knoevenagel condensation. This involves reacting the thiazol-4(5H)-one with 5-(4-nitrophenyl)furan-2-carbaldehyde in a polar aprotic solvent (e.g., DMF) with a catalytic base (e.g., piperidine) .

- Key Data : Yields range from 45–70% depending on solvent purity and reaction time optimization .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of techniques is required:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., E-configuration of the methylene group) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding in the thiazole ring) .

- Elemental Analysis (CHNS) : Validates purity and stoichiometry (e.g., <0.5% deviation from theoretical values) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield when scaling up production?

- Methodological Answer : Optimization strategies include:

- Design of Experiments (DoE) : Statistical models (e.g., factorial design) to test variables like temperature (60–100°C), solvent polarity (ethanol vs. DMF), and reaction time (4–12 hours) .

- Flow Chemistry : Continuous-flow systems improve mixing and heat transfer, reducing side reactions (e.g., over-oxidation of the furan ring) .

- Purification : Gradient recrystallization (e.g., DMF/ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane) enhances purity (>95%) .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer : Contradictions often arise from differences in:

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%) .

- Structural Confirmation : Re-validate compound identity via LC-MS and NMR for batch-to-batch consistency .

- Dose-Response Curves : Use IC₅₀/EC₅₀ values from ≥3 independent experiments to assess reproducibility .

Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?

- Methodological Answer : Stability studies should include:

- pH Variation : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products (e.g., hydrolysis of the nitro group) .

- Light/Heat Exposure : Accelerated stability testing under UV light (254 nm) or elevated temperatures (40–60°C) to identify photo-isomerization or thermal decomposition .

- Metabolic Stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated metabolism .

Q. What computational methods can predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding to targets (e.g., kinases or GPCRs) using crystal structures from the Protein Data Bank .

- QSAR Modeling : Train models on analogs (e.g., piperazine-thiazole derivatives) to correlate structural features (e.g., nitro group position) with activity .

- MD Simulations : Assess binding stability over 100-ns trajectories (GROMACS/AMBER) to identify critical residues for interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。